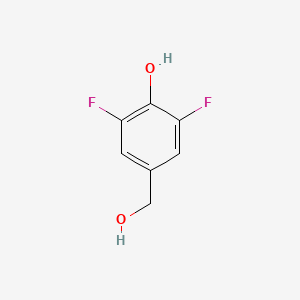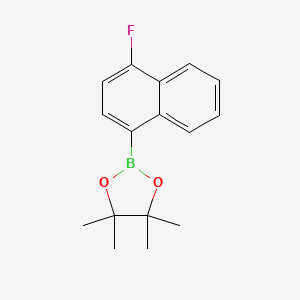
2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
- 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C<sub>14</sub>H<sub>15</sub>BO<sub>2</sub>F.
- It belongs to the class of boron-containing organic compounds and contains a fluorinated naphthalene ring.
Synthesis Analysis
- Unfortunately, I couldn’t find specific synthesis details for this compound in the available search results.
Molecular Structure Analysis
- The molecular structure consists of a naphthalene ring with a fluorine atom at position 4 and a boron atom attached to the adjacent carbon.
- The tetramethyl groups are positioned symmetrically around the boron atom.
Chemical Reactions Analysis
- Without specific reaction data, it’s challenging to provide detailed chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Molecular Weight : Approximately 204.2 g/mol
- Purity : 95%
- Storage Temperature : Refrigerator
- Safety Information : It is classified as a warning substance (H302, H315, H319, H335) and should be handled with care.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
A study by Huang et al. (2021) discusses the synthesis of boric acid ester intermediates with benzene rings, which is relevant for the synthesis of compounds like 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds are synthesized through a three-step substitution reaction, highlighting the complex process involved in creating such molecules (Huang et al., 2021).
Structural and Conformational Analysis
The same study by Huang et al. (2021) also provides insights into the structural and conformational aspects of these compounds. They utilize techniques like FTIR, NMR spectroscopy, and X-ray diffraction for structural confirmation. The molecular structures are further analyzed through density functional theory (DFT), providing a detailed understanding of their conformational properties (Huang et al., 2021).
Application in Material Sciences
LCD Technology and Neurodegenerative Diseases
Das et al. (2015) describe the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. They note these derivatives' potential application in new materials for LCD (Liquid Crystal Display) technology. Additionally, the biological testing of these compounds for potential therapeutic uses in Neurodegenerative diseases is underway, indicating a significant medical application (Das et al., 2015).
Fluorescence Brightness and Emission Tuning
Fischer et al. (2013) discuss the use of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in enhancing the fluorescence brightness of nanoparticles. This has implications for developing materials with specific optical properties, useful in various technological applications, such as imaging and sensor development (Fischer et al., 2013).
Safety And Hazards
- It is essential to follow safety precautions when handling this compound due to its potential hazards.
- For specific safety information, refer to the Material Safety Data Sheet (MSDS).
将来の方向性
- Future research could explore its applications in organic synthesis, materials science, or medicinal chemistry.
- Investigate potential modifications to enhance its properties or reactivity.
Remember that this analysis is based on available information, and further research may yield additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
特性
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPNVFIMNCXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623705 | |
| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
627526-35-6 | |
| Record name | 2-(4-Fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



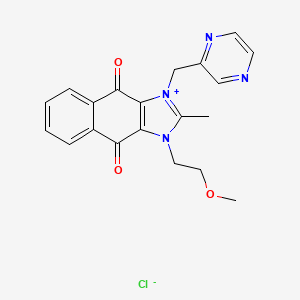
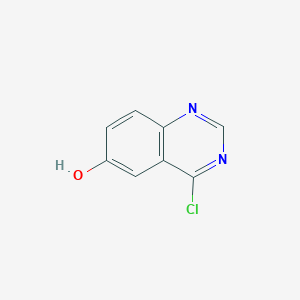
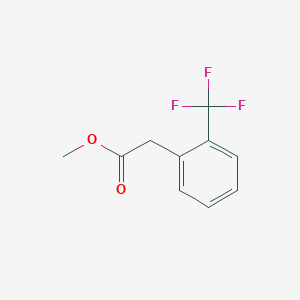
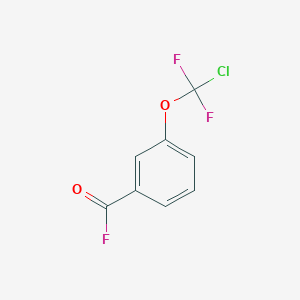
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
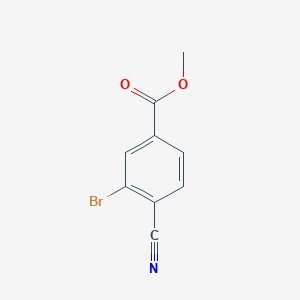
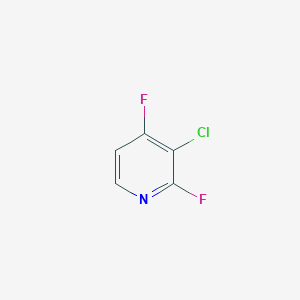
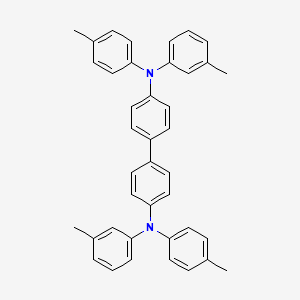
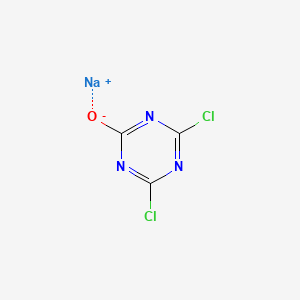
![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
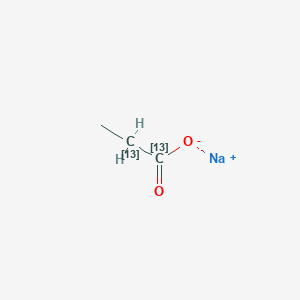
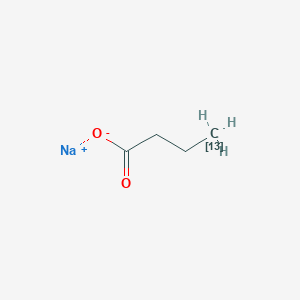
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
